Pfs25 vs. Pfs230D1: Clinical Transmission-Reducing Activity and Potency per ELISA Unit in a Randomized Phase 1 Trial
In a randomized, controlled Phase 1 trial in Malian adults (NCT02334462), Pfs25-EPA/Alhydrogel (47 μg dose) and Pfs230D1-EPA/Alhydrogel (40 μg dose) were directly compared. After the fourth dose, Pfs25-EPA/Alhydrogel failed to induce significant serum functional activity (peak mean TRA: 58.2%), whereas Pfs230D1-EPA/Alhydrogel achieved 88.9% TRA. The ELISA unit threshold for 80% TRA was 1,659 units for Pfs25 versus 218 units for Pfs230D1—a 7.6-fold potency difference [1]. This establishes that Pfs25 requires substantially higher antibody titers to achieve equivalent transmission-blocking activity compared to Pfs230D1, directly informing antigen selection for multivalent TBV strategies [1]. Additionally, Pfs25 TRA was lost by 8 weeks after the fourth dose, while Pfs230D1 TRA (73.7%) persisted at 10 weeks [1].
| Evidence Dimension | Transmission-reducing activity (TRA) and ELISA unit requirement for 80% TRA |
|---|---|
| Target Compound Data | Peak TRA: 58.2% (not significant); 1,659 ELISA units for 80% TRA; TRA lost by 8 weeks post-dose 4 |
| Comparator Or Baseline | Pfs230D1-EPA/Alhydrogel: Peak TRA: 88.9%; 218 ELISA units for 80% TRA; TRA persisted (73.7%) at 10 weeks post-dose 4 |
| Quantified Difference | 1,659 vs. 218 ELISA units (7.6-fold); 58.2% vs. 88.9% peak TRA; Pfs25 TRA duration <8 weeks vs. >10 weeks for Pfs230D1 |
| Conditions | Phase 1 double-blind RCT; Malian adults aged 18–50; 4-dose series at months 0, 1, 4.5, 16.5; SMFA readout with P. falciparum NF54; Alhydrogel adjuvant |
Why This Matters
Procurement decisions for multivalent TBV development require quantitative knowledge of per-antigen potency: Pfs25 demands approximately 7.6-fold greater antibody output than Pfs230D1 to achieve equivalent transmission blockade, directly impacting dose selection, adjuvant requirements, and cost-per-dose calculations.
- [1] Healy, S.A., Anderson, C.F., Swihart, B.J. et al. Malaria transmission-blocking vaccines Pfs230D1-EPA and Pfs25-EPA in Alhydrogel in healthy Malian adults: a phase 1, randomised, controlled trial. Lancet Infect Dis 23, 1266–1279 (2023). View Source
